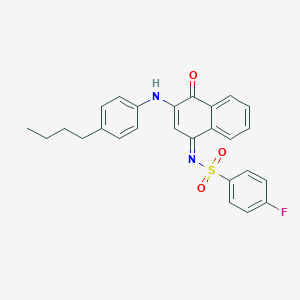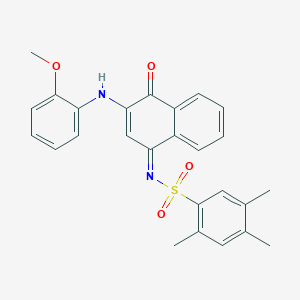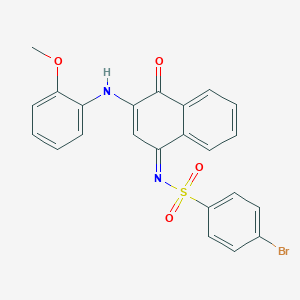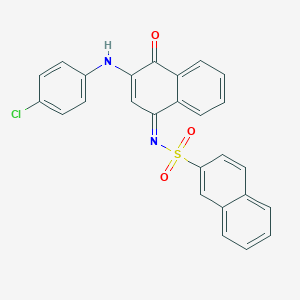![molecular formula C25H20FNO6S B281415 Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281415.png)
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as XMD8-92, is a small molecule inhibitor that targets the Wnt signaling pathway. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer research.
Mechanism of Action
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to the Porcupine enzyme, which is responsible for adding a lipid molecule to Wnt proteins. This lipid modification is necessary for the activation of the Wnt pathway, so by inhibiting Porcupine, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate effectively blocks Wnt signaling. This leads to decreased expression of Wnt target genes, which are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects:
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have potent anti-cancer effects in vitro and in vivo. In addition to inducing apoptosis and decreasing cell proliferation, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to inhibit tumor growth and metastasis in animal models. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to have some off-target effects, such as inhibition of Hedgehog signaling and induction of ER stress. These effects may limit its therapeutic potential in some cases.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for the Wnt pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the Wnt pathway in various biological processes. However, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a small molecule inhibitor, which may limit its efficacy in vivo. In addition, the off-target effects mentioned above may complicate interpretation of results.
Future Directions
There are several future directions for research on Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the identification of biomarkers that can predict response to Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate treatment. Finally, the potential use of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in combination with other therapies, such as chemotherapy or immunotherapy, should be explored.
Synthesis Methods
The synthesis of Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-hydroxy-2-methylbenzofuran-3-carboxylic acid to form the benzofuran ring. The resulting compound is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonamide moiety. Finally, the benzoyl chloride is added to the sulfonamide to form the final product, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
Scientific Research Applications
Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been extensively studied for its potential use in cancer therapy. The Wnt signaling pathway is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to induce apoptosis and decrease cell proliferation in various cancer cell lines, including colon, breast, and lung cancer. In addition to its anti-cancer properties, Ethyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been studied for its potential use in regenerative medicine, as the Wnt pathway is involved in tissue repair and regeneration.
properties
Molecular Formula |
C25H20FNO6S |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 5-[benzoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO6S/c1-3-32-25(29)23-16(2)33-22-14-11-19(15-21(22)23)27(24(28)17-7-5-4-6-8-17)34(30,31)20-12-9-18(26)10-13-20/h4-15H,3H2,1-2H3 |
InChI Key |
RMZRFYFVMJLFMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)
![ethyl 4-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoate](/img/structure/B281338.png)
![N-[(1Z)-3-[(3,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281339.png)







![N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}-2-naphthalenesulfonamide](/img/structure/B281355.png)
![4-tert-butyl-N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]-1-naphthyl}benzenesulfonamide](/img/structure/B281356.png)